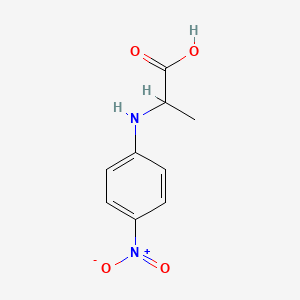
3-Pentylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentylpiperidin-3-ol is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
準備方法
The synthesis of 3-Pentylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromopentanal with p-anisidine and acetone, catalyzed by proline, can lead to the formation of piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include hydrogenation, cyclization, and amination reactions .
化学反応の分析
3-Pentylpiperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For example, the oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield amines or alcohols . Substitution reactions, such as the Mannich reaction, can introduce different functional groups into the piperidine ring .
科学的研究の応用
3-Pentylpiperidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives, including this compound, have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . Additionally, these compounds are being explored for their potential use in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
作用機序
The mechanism of action of 3-Pentylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . For example, they may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, thereby exerting their therapeutic effects .
類似化合物との比較
3-Pentylpiperidin-3-ol can be compared with other similar compounds, such as piperidine, pyridine, and their derivatives. Piperidine is a six-membered ring with one nitrogen atom, while pyridine has a similar structure but with an aromatic ring. Other similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine, which also exhibit various biological activities .
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
3-pentylpiperidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-6-10(12)7-5-8-11-9-10/h11-12H,2-9H2,1H3 |
InChIキー |
ZUAXBXLFZMUCKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CCCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)
![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)



![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)




![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
